molecular formula C9H11N3OS B13220162 N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 2059932-60-2

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13220162
CAS No.: 2059932-60-2
M. Wt: 209.27 g/mol
InChI Key: LOLDNBLBBIUFGK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available substances. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridines, such as:

Uniqueness

N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a more effective candidate for drug development compared to other similar compounds .

Properties

CAS No.

2059932-60-2

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

N-(2-methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C9H11N3OS/c1-13-6-5-11-9-12-7-3-2-4-10-8(7)14-9/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

LOLDNBLBBIUFGK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

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